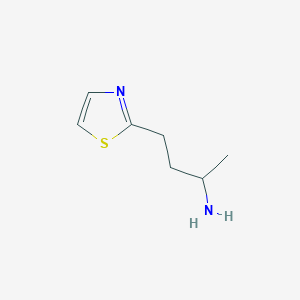
4-(Thiazol-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazol-2-yl)butan-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-2-yl)butan-2-amine typically involves the reaction of a thiazole derivative with a butan-2-amine precursor. One common method includes the condensation of 2-aminothiazole with a butanone derivative under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(1,3-thiazol-2-yl)butan-2-amine may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(1,3-Thiazol-2-yl)butan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence biochemical pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
4-(1,3-Thiazol-2-yl)butan-2-amine stands out due to its unique combination of the thiazole ring and butan-2-amine moiety, which imparts distinct chemical and biological properties.
Biological Activity
4-(Thiazol-2-yl)butan-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in pharmacology, exhibiting various therapeutic potentials, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a thiazole ring, which contributes to its biological activity through interactions with various molecular targets.
The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects. Additionally, the compound may modulate neurotransmitter levels, contributing to its potential anticonvulsant properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study reported that this compound exhibited potent activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's bactericidal activity was comparable to established antibiotics like vancomycin .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| MRSA | 8 µg/mL | Comparable to vancomycin |
| Escherichia coli | 16 µg/mL | Higher than standard antibiotics |
| Candida albicans | 32 µg/mL | Effective against resistant strains |
Anticonvulsant Activity
This compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), indicating potential therapeutic applications for epilepsy .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect against multidrug-resistant strains .
- Evaluation of Anticonvulsant Properties : In a controlled trial involving rodent models, this compound was administered at varying doses. The results showed a dose-dependent reduction in seizure frequency and duration, suggesting its potential as an alternative treatment for seizure disorders .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-6(8)2-3-7-9-4-5-10-7/h4-6H,2-3,8H2,1H3 |
InChI Key |
HTCZKCNHMRQONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















